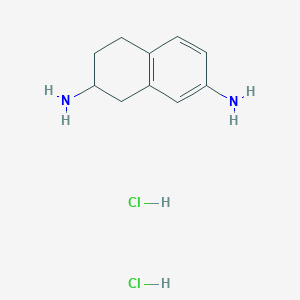![molecular formula C13H13NO4S B1423868 Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-72-3](/img/structure/B1423868.png)
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate
描述
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is a complex organic compound that features a pyridine ring fused with a thienyl group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a thienylmethyl ketone with a pyridine derivative under acidic conditions, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts are often employed to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyridine rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or aminated derivatives
科学研究应用
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- Methyl 2-[4-hydroxy-2-oxo-1-(2-furylmethyl)-1,2-dihydro-3-pyridinyl]acetate
- Methyl 2-[4-hydroxy-2-oxo-1-(2-phenylmethyl)-1,2-dihydro-3-pyridinyl]acetate
- Methyl 2-[4-hydroxy-2-oxo-1-(2-benzyl)-1,2-dihydro-3-pyridinyl]acetate
Uniqueness
Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-(thiophen-2-ylmethyl)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-18-12(16)7-10-11(15)4-5-14(13(10)17)8-9-3-2-6-19-9/h2-6,15H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZYWDGQBRICIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)
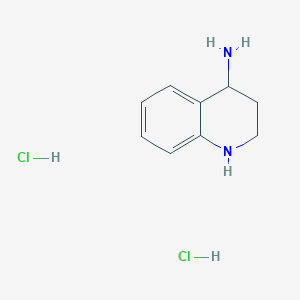
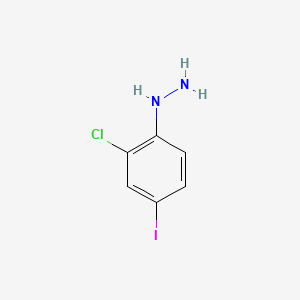


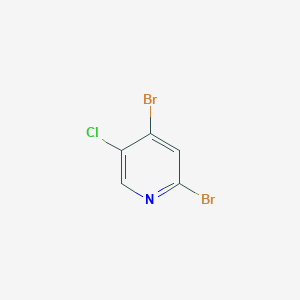
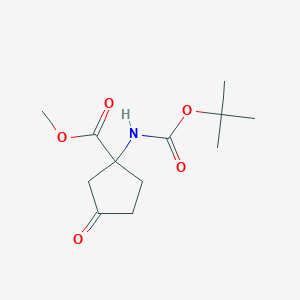


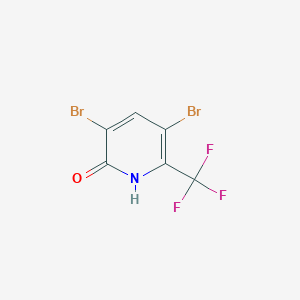
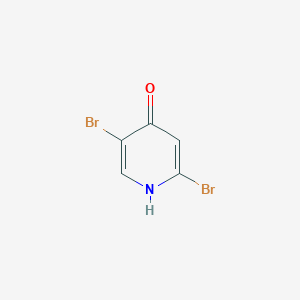
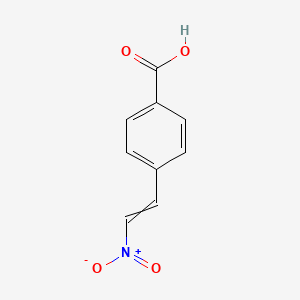
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
